N-benzyl-4-propylbenzenesulfonamide

Description

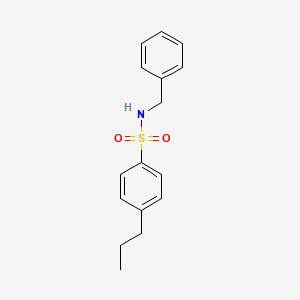

Structure

3D Structure

Properties

Molecular Formula |

C16H19NO2S |

|---|---|

Molecular Weight |

289.4 g/mol |

IUPAC Name |

N-benzyl-4-propylbenzenesulfonamide |

InChI |

InChI=1S/C16H19NO2S/c1-2-6-14-9-11-16(12-10-14)20(18,19)17-13-15-7-4-3-5-8-15/h3-5,7-12,17H,2,6,13H2,1H3 |

InChI Key |

LNDBFAWMTBNPTM-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=CC=C(C=C1)S(=O)(=O)NCC2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of N Benzyl 4 Propylbenzenesulfonamide

Established Synthetic Routes for N-benzyl-4-propylbenzenesulfonamide

The preparation of this compound can be achieved through well-established synthetic protocols, primarily involving multi-step strategies. These methods offer a reliable means of obtaining the target compound with high purity.

Multi-step Synthetic Strategies

A common and effective method for the synthesis of this compound is a two-step process. This strategy is analogous to the synthesis of similar N-benzyl-4-alkylbenzenesulfonamides. nsf.govdntb.gov.uabohrium.comresearchgate.net The general approach involves two key transformations:

Formation of the Sulfonamide: The synthesis typically commences with the reaction of 4-propylbenzenesulfonyl chloride with benzylamine (B48309). In this step, the nucleophilic nitrogen atom of benzylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, leading to the formation of a sulfonamide bond and the elimination of hydrogen chloride. This reaction is often carried out in the presence of a base to neutralize the HCl produced.

N-Alkylation/Benzylation: While the direct reaction of 4-propylbenzenesulfonyl chloride and benzylamine yields the desired product, an alternative multi-step approach involves the initial reaction of 4-propylbenzenesulfonyl chloride with ammonia (B1221849) or a primary amine to form the corresponding primary or secondary sulfonamide. This intermediate is then subjected to benzylation using a benzyl (B1604629) halide, such as benzyl bromide, in the presence of a base. This method allows for greater control and the introduction of various substituents on the nitrogen atom. A proposed mechanism for this benzylation often follows an SN1-like pathway, where the formation of a stable benzylic carbocation is a key step, which then readily reacts with the weakly nucleophilic sulfonamide. nsf.gov

A representative multi-step synthesis is outlined below, adapted from the synthesis of a similar compound:

Step 1: 4-propylbenzenesulfonyl chloride reacts with ammonia to form 4-propylbenzenesulfonamide (B72257). Step 2: The 4-propylbenzenesulfonamide is then benzylated using benzyl bromide in the presence of a base like sodium hydroxide (B78521) to yield this compound.

Exploration of One-Pot Synthesis Approaches

The development of one-pot syntheses for N-benzyl-4-alkylbenzenesulfonamides has been explored to improve efficiency and reduce waste. nsf.govdntb.gov.uabohrium.comresearchgate.net Given the sequential nature of the multi-step synthesis, where a sulfonamide is formed and then benzylated, a one-pot procedure is a logical progression. This approach would involve the sequential addition of reagents to a single reaction vessel without the isolation of the intermediate sulfonamide.

The feasibility of a one-pot synthesis is supported by the compatibility of the reaction conditions for both steps. nsf.govdntb.gov.uabohrium.comresearchgate.net Such a process would typically start with the reaction of 4-propylbenzenesulfonyl chloride with benzylamine, followed by the in-situ benzylation of the initially formed sulfonamide under appropriate conditions. While specific studies on a one-pot synthesis of this compound are not extensively detailed in the literature, the successful application of this methodology to the synthesis of its 4-methyl analogue strongly suggests its viability. nsf.govdntb.gov.uabohrium.comresearchgate.net

Novel Synthetic Approaches and Catalyst Systems

Recent research has focused on developing more sustainable and efficient synthetic methods for sulfonamides, including the use of environmentally friendly procedures and advanced catalyst systems.

Environmentally Benign Synthetic Procedures

Efforts to develop environmentally benign synthetic procedures for N-benzyl-4-alkylbenzenesulfonamides have focused on the use of milder bases and less hazardous solvents to minimize the environmental impact. nsf.govresearchgate.net For instance, the use of aqueous solutions of bases like sodium hydroxide can be employed, reducing the need for volatile organic solvents. The principles of green chemistry, such as atom economy and the use of renewable resources, are increasingly being considered in the design of synthetic routes for such compounds. The use of walnut shell activated carbon as a catalyst support in related hydrotreating processes also points towards a trend of utilizing bio-derived materials in chemical synthesis. ijcce.ac.ir

Catalysis in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, and its application to the synthesis of this compound can offer significant advantages. While the traditional synthesis may not always require a catalyst, certain transformations can be facilitated or improved through their use. For example, in the synthesis of a related chiral N-benzyl amine derivative, a 5% Platinum on carbon (Pt/C) catalyst was used for a hydrogenation step, highlighting the potential for catalytic methods in the synthesis of N-benzyl compounds. google.com

Furthermore, the use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), has been shown to be effective in the synthesis of related O-benzyl hydroxamates, suggesting their potential applicability in the N-benzylation of sulfonamides. core.ac.uk The use of nanocatalysts, such as NiMo catalysts on a walnut shell activated carbon support for hydrodesulfurization, also demonstrates the advancements in catalyst technology that could potentially be adapted for related sulfonamide syntheses. ijcce.ac.irijcce.ac.ir

Derivatization Strategies for this compound Analogues

The derivatization of the this compound scaffold is a key strategy for modulating its biological and physical properties. This can be achieved by introducing various functional groups on the benzyl ring, the propylbenzenesulfonyl moiety, or the sulfonamide nitrogen.

One approach to derivatization involves the synthesis of a series of N-benzyl-N-arylsulfonamide derivatives. google.com This can be accomplished through a sequence of reactions including the condensation of a substituted nitrobenzene (B124822) with a nitrogen-containing heterocycle, reduction of the nitro group to an amino group, followed by reductive amination and sulfonamidation. google.com This methodology allows for the creation of a diverse library of analogues.

Another strategy focuses on the modification of the benzyl group. For example, the synthesis of 4-benzyloxyaniline analogues has been reported, where modifications to the benzyloxy moiety led to compounds with improved biological activity. nih.gov This suggests that similar modifications to the benzyl group of this compound could be a fruitful area of investigation.

Furthermore, N-terminal chemical derivatization techniques, such as the use of 4-formyl-benzenesulfonic acid for peptides, could potentially be adapted for the derivatization of the this compound core structure, offering a novel route to new analogues. nih.gov

The following table summarizes some potential derivatization strategies:

| Strategy | Description | Potential Reagents/Methods | Reference |

| Modification of the Benzyl Group | Introduction of substituents on the aromatic ring of the benzyl group. | Substituted benzaldehydes in reductive amination reactions. | google.com |

| Modification of the Arylsulfonyl Group | Introduction of different alkyl or functional groups on the benzene (B151609) ring of the benzenesulfonyl moiety. | Use of variously substituted benzenesulfonyl chlorides. | google.com |

| N-Alkylation/Arylation | Replacement of the benzyl group with other alkyl or aryl groups. | Alkyl halides, aryl halides in the presence of a suitable catalyst. | nsf.gov |

| Heterocyclic Condensation | Condensation with various heterocyclic rings. | Substituted nitrobenzenes and nitrogen-containing heterocycles. | google.com |

Modification of the N-benzyl Moiety

The N-benzyl group of this compound can be readily modified to explore structure-activity relationships. This can be achieved by utilizing substituted benzylamines in the initial synthesis or by further reaction of the parent compound.

One common modification is the introduction of substituents onto the phenyl ring of the benzyl group. For instance, N-benzyl-N-arylsulfonamide derivatives with various substituents on the benzyl ring, such as fluoro groups, have been synthesized. wikipedia.org Another example is the synthesis of N-benzyl-N-(2-methoxyphenyl)benzenesulfonamide, which introduces a methoxy (B1213986) group to the benzylamine-derived portion of the molecule. youtube.com

The benzyl group can also be replaced with other alkyl or aryl groups. For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide demonstrates the introduction of an allyl group at the nitrogen atom, which can be achieved by reacting the corresponding N-benzylsulfonamide with an allyl halide. masterorganicchemistry.comnih.gov Furthermore, the N-benzyl group can be completely removed (debenzylation) under certain conditions, which can be a useful synthetic step for creating primary sulfonamides or for further functionalization.

Table 1: Examples of Modifications on the N-benzyl Moiety of Sulfonamides

| Starting Material | Reagent | Modification | Resulting Structure (Example) |

| 4-Propylbenzenesulfonyl chloride | 4-Fluorobenzylamine | Substitution on the benzyl ring | N-(4-Fluorobenzyl)-4-propylbenzenesulfonamide |

| This compound | Allyl bromide | N-alkylation | N-Allyl-N-benzyl-4-propylbenzenesulfonamide |

| This compound | H₂/Pd/C, Niobic acid | N-debenzylation | 4-Propylbenzenesulfonamide |

Substitution on the Propylbenzenesulfonamide Core

Further diversification of the this compound structure can be achieved by introducing substituents onto the propylbenzenesulfonamide core. This is typically accomplished through electrophilic aromatic substitution (EAS) reactions on the benzene ring. The directing effects of the existing substituents—the para-propyl group and the sulfonamide group—play a crucial role in determining the position of the new substituent.

The propyl group is an alkyl group, which is an activating ortho-, para-director for EAS. Conversely, the sulfonamide group is a deactivating meta-director. In 4-propylbenzenesulfonamide, these directing effects are in opposition. Therefore, the outcome of an EAS reaction can be a mixture of products, and the reaction conditions must be carefully controlled to achieve selectivity.

Common EAS reactions that can be applied include:

Nitration: Using a mixture of nitric acid and sulfuric acid introduces a nitro group (-NO₂) onto the aromatic ring.

Halogenation: Reaction with halogens (e.g., Cl₂, Br₂) in the presence of a Lewis acid catalyst (e.g., FeCl₃, AlCl₃) introduces a halogen atom. organicchemistrytutor.com

Friedel-Crafts Acylation: The introduction of an acyl group using an acyl chloride or anhydride (B1165640) with a Lewis acid catalyst. This reaction is generally successful on rings that are not strongly deactivated. libretexts.org

Friedel-Crafts Alkylation: The introduction of an alkyl group using an alkyl halide and a Lewis acid catalyst. This reaction is also sensitive to deactivating groups. masterorganicchemistry.com

Given the deactivating nature of the sulfonamide group, harsh reaction conditions may be required for these substitutions.

Introduction of Heterocyclic Moieties

The incorporation of heterocyclic rings into the this compound scaffold is a common strategy in medicinal chemistry to modulate physicochemical properties and biological activity.

One approach involves reacting a suitable precursor, such as 4-(N-maleimidyl)benzyl sulfonyl chloride, with heterocyclic amines like 2-aminopyridine (B139424) or 4-aminopyridine (B3432731) to form sulfonamides bearing a heterocyclic substituent. Another method describes the synthesis of N-benzyl-N-arylsulfonamide derivatives containing piperazine (B1678402) or piperidine (B6355638) rings, which are introduced by condensing a substituted nitrobenzene with the heterocycle, followed by reduction and sulfonamidation. wikipedia.org

The synthesis of macrocyclic structures containing sulfonamide and furan (B31954) moieties has also been reported, demonstrating the versatility of synthetic methods to create complex heterocyclic derivatives. Furthermore, oxidative addition reactions of sulfonamides to allylic derivatives can lead to the formation of various nitrogen-containing heterocycles, such as aziridines and pyrrolidines.

Table 2: Examples of Heterocyclic Moieties Introduced to Sulfonamide Scaffolds

| Synthetic Strategy | Heterocycle Introduced | Example of Resulting Structure |

| Reaction with heterocyclic amines | Pyridine | N-(pyridin-2-yl)-4-propylbenzenesulfonamide |

| Condensation and subsequent reactions | Piperazine | N-Benzyl-N-(4-(piperazin-1-yl)phenyl)-4-propylbenzenesulfonamide |

| Macrocyclization | Furan-containing macrocycle | Macrocycle containing this compound and furan units |

| Oxidative addition to allyl derivatives | Pyrrolidine | A pyrrolidine-containing derivative of this compound |

Purification and Isolation Techniques for this compound and Derivatives

The purification and isolation of this compound and its derivatives are critical steps to ensure the chemical purity of the final products. Common techniques include recrystallization and chromatography.

Recrystallization is a widely used method for purifying solid compounds. The choice of solvent is crucial and is often an alcohol, such as ethanol, or a mixture of solvents like ethyl acetate (B1210297) and n-hexane. masterorganicchemistry.com For sulfonamides, recrystallization from aqueous alcohol solutions, such as 70% isopropanol, has been shown to be effective. The process typically involves dissolving the crude product in a hot solvent and allowing it to cool slowly, leading to the formation of crystals of the purified compound. masterorganicchemistry.com

Chromatographic techniques are also extensively employed for the purification of sulfonamides.

Column Chromatography: This technique is used to separate compounds based on their differential adsorption to a stationary phase, typically silica (B1680970) gel. libretexts.orgorganicchemistrytutor.com A solvent system of appropriate polarity is used to elute the compounds from the column. For example, a mixture of hexane (B92381) and ethyl acetate is commonly used. libretexts.org

Thin-Layer Chromatography (TLC): TLC is primarily used to monitor the progress of a reaction and to identify the components in a mixture. libretexts.org It can also be used for small-scale preparative separations. The separation is based on the same principles as column chromatography.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of compounds. It offers high resolution and sensitivity and can be used for both analytical and preparative purposes. Various stationary phases, such as C18, and mobile phases can be used to optimize the separation of sulfonamide derivatives.

In some cases, solid-phase extraction (SPE) may be used as a preliminary purification step to remove impurities before further purification by chromatography.

Analytical Techniques for Structural Elucidation of this compound and Analogues

A combination of spectroscopic and analytical techniques is used to confirm the structure and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental techniques for structural elucidation.

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. For this compound, characteristic signals would be observed for the aromatic protons of the benzyl and propylbenzene (B89791) rings, the methylene (B1212753) protons of the benzyl and propyl groups, and the methyl protons of the propyl group. masterorganicchemistry.comlibretexts.org

¹³C NMR: Provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. masterorganicchemistry.comlibretexts.org

Mass Spectrometry (MS): MS is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to confirm the molecular formula. masterorganicchemistry.com The fragmentation pattern observed in the mass spectrum can also provide valuable structural information.

X-ray Crystallography: Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice. masterorganicchemistry.com This technique has been used to characterize a variety of N-benzylbenzenesulfonamide derivatives, revealing details about their molecular conformation and intermolecular interactions. masterorganicchemistry.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic absorption bands would be expected for the S=O stretching of the sulfonamide group, N-H stretching (if present in derivatives), and C-H and C=C stretching of the aromatic rings.

Table 3: Analytical Techniques and Expected Observations for this compound

| Technique | Information Obtained | Expected Observations |

| ¹H NMR | Proton environment and connectivity | Signals for aromatic, benzylic, and propyl protons. |

| ¹³C NMR | Carbon skeleton | Signals for all unique carbon atoms in the molecule. |

| Mass Spectrometry | Molecular weight and formula | Molecular ion peak corresponding to the mass of the compound. |

| X-ray Crystallography | 3D molecular structure | Precise bond lengths, angles, and crystal packing information. |

| IR Spectroscopy | Functional groups | Characteristic absorptions for S=O, N-H (if applicable), and aromatic C-H/C=C bonds. |

Molecular and Supramolecular Structural Analysis of N Benzyl 4 Propylbenzenesulfonamide

Crystallographic Characterization of N-benzyl-4-propylbenzenesulfonamide

The crystallographic features of this compound can be inferred from the analysis of similar sulfonamide structures. These related compounds are frequently characterized by single-crystal X-ray diffraction to determine their three-dimensional atomic arrangement in the solid state.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise molecular geometry, including bond lengths, bond angles, and torsion angles. For analogous sulfonamides, this method has revealed specific crystal systems and space groups. For instance, the related compound N-allyl-N-benzyl-4-methylbenzenesulfonamide crystallizes in the orthorhombic system with the space group Pna21. nsf.govbohrium.com Another derivative, N-benzyl-N,4-dimethylbenzenesulfonamide, adopts a monoclinic crystal system with the space group P2/c. researchgate.net

Based on these examples, it is anticipated that this compound would also crystallize in a common crystal system such as monoclinic or orthorhombic. The unit cell parameters would be influenced by the presence of the propyl group on the benzenesulfonyl moiety. The expected bond lengths and angles within the sulfonamide core are generally consistent across this class of compounds.

Table 1: Representative Crystallographic Data for Related N-benzylsulfonamide Derivatives

| Compound Name | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

|---|---|---|---|---|---|---|---|---|---|

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | Orthorhombic | Pna21 | 18.6919(18) | 10.5612(10) | 8.1065(8) | 90 | 90 | 90 | nsf.govbohrium.com |

| N-benzyl-N,4-dimethylbenzenesulfonamide | Monoclinic | P2/c | 15.0386(16) | 8.2632(7) | 12.0758(12) | 90 | 105.902(4) | 90 | researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions

The crystal packing of this compound is expected to be governed by a network of intermolecular interactions, which are crucial for the stability of the crystal lattice. The most prominent of these are hydrogen bonds and C-H···π interactions.

In related sulfonamides where the nitrogen atom is secondary (contains a hydrogen atom), N-H···O hydrogen bonds are a dominant feature, often forming dimers or chains. For instance, in the crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide, molecules are linked by N—H···O hydrogen bonds. nsf.gov Similarly, 4-methyl-N-propyl-benzenesulfonamide exhibits intermolecular N-H···O and C-H···O hydrogen bonds that create an intricate three-dimensional network. epa.gov

Given that this compound has a secondary sulfonamide nitrogen, it is highly probable that its crystal structure would also be stabilized by N-H···O hydrogen bonds, with the oxygen atoms of the sulfonyl group acting as acceptors.

Furthermore, C-H···π interactions are commonly observed in this class of molecules, involving the aromatic rings. In N-allyl-N-benzyl-4-methylbenzenesulfonamide, molecules are linked through both C-H···N hydrogen bonds and C-H···π interactions. nsf.govbohrium.com A C-H···π interaction is also present in the crystal structure of N-benzyl-N,4-dimethylbenzenesulfonamide. researchgate.netnih.gov These interactions contribute to the efficient packing of the molecules in the crystal.

Conformational Analysis and Torsional Dynamics

The conformational flexibility of this compound is primarily associated with the rotation around the S-N and N-C bonds. The torsion angles around these bonds dictate the relative orientation of the phenyl and benzyl (B1604629) groups.

In N-benzyl-N,4-dimethylbenzenesulfonamide, the C—S—N—C torsion angle is reported to be 71.4 (2)°. researchgate.netnih.gov For N-allyl-N-benzyl-4-methylbenzenesulfonamide, the C1-S1-N1-C11 torsion angle is 84.2 (2)°, indicating a gauche orientation of the aryl groups about the S1-N1 bond. nsf.gov In a series of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives, significant differences in the C-S-N-C torsion angles lead to different orientations of the phenyl rings. mdpi.com

Structural Comparisons with Related N-benzylsulfonamide Derivatives

A comparative analysis with related N-benzylsulfonamide derivatives highlights the conserved structural features and the influence of substituent changes. The core geometry of the benzenesulfonamide (B165840) moiety is largely preserved across different derivatives.

The S=O bond lengths in the sulfonamide group typically range from approximately 1.42 Å to 1.44 Å. For example, in 4-methyl-N-propyl-benzenesulfonamide, these bond lengths are between 1.428 (2) and 1.441 (2) Å. epa.gov The S-N bond length is generally around 1.62 Å to 1.64 Å, and the S-C bond length is approximately 1.76 Å. nsf.govepa.gov

Table 2: Comparison of Selected Bond Lengths (Å) and Angles (°) in Related Sulfonamides

| Compound | S=O | S-N | S-C | O-S-O | C-S-N | Ref. |

|---|---|---|---|---|---|---|

| N-allyl-N-benzyl-4-methylbenzenesulfonamide | 1.4290(18), 1.4342(18) | 1.636(2) | 1.763(2) | - | - | nsf.gov |

| 4-methyl-N-propyl-benzenesulfonamide | 1.428(2) - 1.441(2) | 1.618(2), 1.622(3) | 1.766(3) | - | - | epa.gov |

The substitution of a methyl group (as in p-toluenesulfonamides) with a propyl group on the benzene (B151609) ring of this compound is expected to have a minor impact on the core bond lengths and angles of the sulfonamide group. The primary influence of the propyl group would be on the crystal packing and intermolecular interactions due to its size and lipophilicity, potentially leading to different packing motifs compared to its methyl or unsubstituted counterparts.

Investigation of Biological Activities and Molecular Interactions

Enzyme Inhibition Studies of N-benzyl-4-propylbenzenesulfonamide and Analogues

The core structure of benzenesulfonamide (B165840) is a well-established pharmacophore, known to interact with a wide array of enzymes. Research has extended to this compound and its derivatives to explore their inhibitory potential against several key enzymatic targets.

Cholinesterases, such as Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), are crucial enzymes in the nervous system, and their inhibition is a key strategy in the management of conditions like Alzheimer's disease. While specific data on this compound is limited, numerous studies have demonstrated the potent anticholinesterase activity of its analogues.

A series of N-benzyl benzamide (B126) derivatives have been identified as highly selective and potent inhibitors of BChE, with some compounds exhibiting inhibitory concentrations (IC₅₀) in the sub-nanomolar range. wikipedia.orgnih.gov For instance, certain N-benzyl benzamide compounds have shown remarkable efficacy against BChE, suggesting their potential as therapeutic leads for advanced Alzheimer's disease. wikipedia.org Other studies on 4-phthalimidobenzenesulfonamide derivatives have also revealed significant inhibitory activity, particularly against AChE. nih.gov One such derivative was found to be the most potent against AChE with an IC₅₀ value of 1.35 µM. nih.gov

Inhibitory Activity of Benzenesulfonamide Analogues against Cholinesterases

| Compound Type | Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| 4-Phthalimidobenzenesulfonamide derivative (Compound 7) | AChE | 1.35 µM | nih.gov |

| 4-Phthalimidobenzenesulfonamide derivative (Compound 3) | BChE | 13.41 µM | nih.gov |

| N-(2-Phenylethyl)-N-(4,5-dibromo-2-ethoxyphenyl) benzenesulfonamide | BChE | Moderate Inhibition | nih.gov |

| N-benzyl benzamide derivatives | BChE | Picomolar to Nanomolar range | wikipedia.org |

Alpha-glucosidase is a key intestinal enzyme responsible for breaking down carbohydrates into glucose. Its inhibition is a therapeutic strategy for managing type 2 diabetes mellitus by delaying glucose absorption. Several benzenesulfonamide derivatives have been investigated for their potential as alpha-glucosidase inhibitors.

Studies have shown that 4-(1-aryl-3-oxo-5-phenylpentylamino) benzenesulfonamides possess notable alpha-glucosidase inhibitory activity. drugbank.com Similarly, newly synthesized benzotriazinone sulfonamides have demonstrated moderate-to-good inhibitory effects against this enzyme, with some nitro derivatives being the most effective. wikipedia.org Furthermore, certain 1,2-benzothiazine derivatives have exhibited excellent inhibitory results, with IC₅₀ values significantly lower than the standard drug, acarbose. nih.gov

Alpha-Glucosidase Inhibitory Activity of Benzenesulfonamide Analogues

| Compound Type | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|

| Benzotriazinone sulfonamide derivative (Compound 12e) | 32.37 µM | wikipedia.org |

| Benzotriazinone sulfonamide derivative (Compound 12f) | 37.75 µM | wikipedia.org |

| 1,2-Benzothiazine derivative (Compound 1) | 5.9 µM | nih.gov |

| 1,2-Benzothiazine derivative (Compound 9) | 3.9 µM | nih.gov |

The sulfonamide group is a classic zinc-binding feature, making benzenesulfonamides potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes. N-benzyl-4-sulfamoylbenzamide, a close analogue, is a known potent inhibitor of carbonic anhydrase II. wikipedia.org

Research on 4-(3-alkyl/benzyl-guanidino)benzenesulfonamides has revealed selective and potent inhibition of the brain-associated CA isoform VII, with some derivatives exhibiting subnanomolar inhibitory constants (Kᵢ). mdpi.comnih.gov These compounds showed remarkable selectivity for CA VII over the ubiquitous off-target isoforms CA I and II. mdpi.comnih.gov Other studies on N-((4-sulfamoylphenyl)carbamothioyl) amides also demonstrated significant inhibition against human CA I, II, and VII, with Kᵢ values often superior to the standard drug acetazolamide. nih.gov

Inhibition Constants (Kᵢ) of Benzenesulfonamide Analogues against Human Carbonic Anhydrase Isoforms

| Compound Type | hCA I (Kᵢ) | hCA II (Kᵢ) | hCA VII (Kᵢ) | Reference |

|---|---|---|---|---|

| 4-(3-benzyl-guanidino)benzenesulfonamide analogue (Compound 7c) | - | - | Subnanomolar range | mdpi.comnih.gov |

| N-((4-sulfamoylphenyl)carbamothioyl) amide derivatives | 13.3–87.6 nM | 5.3–384.3 nM | 1.1–13.5 nM | nih.gov |

| 4-(2-substituted hydrazinyl)benzenesulfonamide derivatives | 1.79–2.73 nM | 1.72–11.64 nM | - | nih.gov |

Kinases are a large family of enzymes that play central roles in cell signaling and are prominent targets in cancer therapy. Analogues of this compound have shown inhibitory activity against several kinases.

A novel N-benzylbenzamide derivative has been reported as an allosteric inhibitor of Aurora kinase A, with an IC₅₀ value of 6.50 µM. nih.gov Benzenesulfonamide analogues have also been identified as inhibitors of Tropomyosin receptor kinase A (TrkA), a potential target for glioblastoma, with one derivative showing an IC₅₀ of 58.6 µM. patsnap.com

Inhibitory Activity of Benzenesulfonamide Analogues against Kinases

| Compound Analogue | Kinase Target | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| N-benzylbenzamide derivative (Compound 6h) | Aurora Kinase A | 6.50 µM | nih.gov |

| Benzenesulfonamide derivative (AL106) | TrkA | 58.6 µM | patsnap.com |

The inhibitory profile of benzenesulfonamide analogues extends to other enzymes of therapeutic relevance.

HCV NS5B Polymerase: A series of N-benzyl-4-heteroaryl-1-(phenylsulfonyl)piperazine-2-carboxamides were identified as potent inhibitors of the hepatitis C virus (HCV) NS5B polymerase enzyme. One optimized compound displayed potent replicon activities against HCV genotypes 1b and 1a with EC₅₀ values of 7 nM and 89 nM, respectively. nih.gov

Cyclooxygenase-2 (COX-2) and Lipoxygenase (LOX): COX-2 and LOX are key enzymes in the inflammatory pathway. Numerous benzenesulfonamide derivatives have been designed as selective COX-2 inhibitors, with some showing IC₅₀ values in the low nanomolar range, comparable or superior to the reference drug celecoxib. tandfonline.comtandfonline.com Additionally, N-benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine oxides have been evaluated as inhibitors of soybean lipoxygenase (LOX), with one derivative showing an IC₅₀ of 10 µM. nih.gov

Dihydrofolate Reductase (DHFR): DHFR is a crucial enzyme for DNA synthesis and a target for anticancer and antimicrobial agents. Studies have shown that benzenesulfonamide derivatives can act as DHFR inhibitors, with some exhibiting significant antitumor activity. nih.govnih.gov

Antimicrobial Potency Assessments

The benzenesulfonamide scaffold is historically significant in the development of antimicrobial agents (sulfa drugs). Modern research continues to explore new derivatives for their potency against a range of pathogens.

Several new benzenesulphonamide derivatives bearing a carboxamide functionality have been synthesized and evaluated for their antimicrobial activity. These compounds have shown varying degrees of potency against both Gram-positive and Gram-negative bacteria, as well as fungal strains, with Minimum Inhibitory Concentrations (MIC) in the low mg/mL range. For example, different derivatives were found to be most active against E. coli, S. aureus, P. aeruginosa, S. typhi, B. subtilis, C. albicans, and A. niger. Another study on 7-methoxyquinoline (B23528) derivatives with a sulfonamide moiety also reported potent antimicrobial activity, with one compound showing an MIC of 7.812 µg/mL against E. coli. patsnap.com

Antimicrobial Activity (MIC) of Benzenesulfonamide Analogues

| Compound Type | Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|---|

| Benzenesulphonamide-carboxamide derivative (Compound 4d) | E. coli | 6.72 mg/mL | |

| Benzenesulphonamide-carboxamide derivative (Compound 4h) | S. aureus | 6.63 mg/mL | |

| Benzenesulphonamide-carboxamide derivative (Compound 4a) | P. aeruginosa | 6.67 mg/mL | |

| 7-Methoxyquinoline-benzenesulfonamide derivative (Compound 3l) | E. coli | 7.812 µg/mL | patsnap.com |

| 7-Methoxyquinoline-benzenesulfonamide derivative (Compound 3l) | C. albicans | 31.125 µg/mL | patsnap.com |

Antibacterial Activity Profiling

A thorough search of scientific databases and literature reveals no specific studies focused on the antibacterial activity of this compound. While the broader class of sulfonamides is historically significant for its antibacterial properties, with many compounds acting as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria, the specific efficacy and spectrum of activity for this compound have not been reported. Consequently, there is no available data on its minimum inhibitory concentrations (MIC) against various bacterial strains or its mechanism of antibacterial action.

Antifungal Efficacy Evaluations

Similarly, there is a lack of published research on the antifungal efficacy of this compound. Although various sulfonamide derivatives have been explored for their potential against fungal pathogens, no studies were identified that specifically evaluated this compound. Therefore, data regarding its activity against common fungal species such as Candida albicans, Aspergillus fumigatus, or other pathogenic fungi are not available.

Antiviral and Antimalarial Investigations

Investigations into the potential antiviral or antimalarial properties of this compound have not been documented in the available scientific literature. While drug discovery efforts continuously screen compound libraries for efficacy against viruses and malarial parasites like Plasmodium falciparum, there are no reports of this compound being included in such screenings or showing any significant activity.

Anti-inflammatory and Analgesic Properties

There is no specific research available on the anti-inflammatory and analgesic properties of this compound. The potential for this compound to modulate inflammatory pathways, such as the cyclooxygenase (COX) enzymes, or to interact with pain receptors has not been investigated or reported.

Antiproliferative and Antitumor Activities (In Vitro Cell Line Studies)

No in vitro studies on the antiproliferative and antitumor activities of this compound against cancer cell lines have been published. The sulfonamide moiety is present in several anticancer drugs that target mechanisms like carbonic anhydrase or tubulin polymerization. However, the specific cytotoxic or cytostatic effects of this compound on cancer cells have not been characterized.

Due to the absence of research data, a data table for antiproliferative activity cannot be generated.

Exploration of Receptor Binding and Ligand-Target Interactions

There is a lack of information regarding the receptor binding profile and ligand-target interactions of this compound. Molecular docking studies, binding assays, and other experimental methods to identify and characterize its molecular targets have not been reported in the scientific literature.

Oxidative Stress Modulation and Antioxidant Effects

No studies have been published concerning the effects of this compound on oxidative stress or its potential antioxidant properties. Research into its ability to scavenge free radicals, influence antioxidant enzymes, or protect cells from oxidative damage is currently not available.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are invaluable tools in drug discovery, allowing for the prediction of the activity of novel compounds and providing insights into the structural features that drive potency. For benzenesulfonamide (B165840) derivatives, several QSAR studies have been conducted to understand their anticancer, antibacterial, and enzyme inhibitory activities. tandfonline.comnanobioletters.com

A typical QSAR model for a series of benzenesulfonamide analogs might take the form of a multiple linear regression equation, where the biological activity (e.g., pIC₅₀, the negative logarithm of the half-maximal inhibitory concentration) is a function of various physicochemical and structural descriptors.

A three-dimensional QSAR (3D-QSAR) study on a series of N-phenyl-3-sulfamoyl-benzamide-based inhibitors of the Hepatitis B Virus capsid assembly yielded robust models. tandfonline.com The statistical parameters for the Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) models are presented below.

Table 4: 3D-QSAR Model Statistics for Benzenesulfonamide Analogs as HBV Capsid Assembly Inhibitors

| Model | q² | r² | r²_pred |

|---|---|---|---|

| CoMFA | 0.625 | 0.998 | 0.837 |

| CoMSIA | 0.645 | 0.987 | 0.698 |

q²: cross-validated correlation coefficient; r²: non-cross-validated correlation coefficient; r²_pred: predictive correlation coefficient for the test set. tandfonline.com

These high statistical values indicate that the generated models are robust and have good predictive ability.

Fragment-Based SAR Analysis

Fragment-based drug discovery (FBDD) is a powerful strategy for identifying lead compounds by screening small, low-molecular-weight fragments that bind to a biological target. The structure-activity relationships of these fragments are then explored to grow or link them into more potent molecules. In the context of N-benzyl-4-propylbenzenesulfonamide, a fragment-based SAR analysis would involve dissecting the molecule into its core components: the 4-propylphenylsulfonamide fragment and the benzyl (B1604629) fragment.

Physicochemical Descriptors and Their Correlation with Biological Activity (e.g., Lipophilicity, Steric Effects)

The biological activity of a molecule like this compound is governed by a complex interplay of its physicochemical properties. Descriptors such as lipophilicity (often expressed as logP), electronic effects (e.g., Hammett constants), and steric parameters (e.g., molar refractivity) are crucial in determining how a compound is absorbed, distributed, metabolized, and excreted (ADME), as well as how it interacts with its biological target. nih.gov

Lipophilicity is a particularly important parameter, as it influences a drug's ability to cross cell membranes. A QSAR study on benzenesulfonamide carbonic anhydrase inhibitors highlighted the need to include a hydrophobic parameter (logP) for accurate modeling of their binding constants. nih.gov Steric effects, which relate to the size and shape of the molecule and its substituents, also play a critical role in determining the goodness of fit within a receptor's binding site.

The following table illustrates the correlation between physicochemical descriptors and the anticancer activity (IC₅₀) of a series of thiazolone-based benzenesulfonamides against the MDA-MB-231 breast cancer cell line. rsc.org

Table 5: Correlation of Physicochemical Descriptors with Anticancer Activity

| Compound | Substituent (R) | IC₅₀ (µM) | clogP | Molar Refractivity |

|---|---|---|---|---|

| 4a | 4-N(CH₃)₂ | 6.31 | 4.35 | 12.98 |

| 4b | 4-OCH₃ | 5.89 | 4.12 | 12.34 |

| 4c | 4-CH₃ | 5.75 | 4.41 | 12.21 |

| 4e | 4-Cl | 3.58 | 4.62 | 12.42 |

| 4g | 4-NO₂ | 5.54 | 3.89 | 12.51 |

| 4h | 3-OCH₃, 4-OH | 1.56 | 3.78 | 13.11 |

Data derived from a study on thiazolone-based benzenesulfonamides. rsc.org

This data suggests that a balance of lipophilicity and specific electronic and steric features is necessary for potent anticancer activity in this class of compounds.

Computational Chemistry and Rational Drug Design Approaches

Molecular Docking Simulations to Identify Binding Modes and Affinities

Molecular docking is a fundamental computational technique used to predict the preferred orientation of a ligand when bound to a receptor. This method is instrumental in understanding the binding mode and estimating the binding affinity, which are critical parameters for assessing a compound's potential efficacy.

Detailed analysis of ligand-protein interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces, is crucial for understanding the molecular basis of a drug's mechanism of action. Currently, there are no published studies that have performed molecular docking of N-benzyl-4-propylbenzenesulfonamide with any specific protein target. Consequently, data on its potential binding modes and key interactions remain unavailable.

The three-dimensional conformation of a ligand when bound to its target protein is a key determinant of its activity. Conformational analysis through computational methods can identify the most energetically favorable bound-state geometries. The absence of docking studies for this compound means that its bioactive conformation has not been elucidated.

Molecular Dynamics Simulations for Ligand-Target Complex Stability

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering insights into its stability and the fluctuations of atomic positions over time. This information is vital for validating docking poses and understanding the flexibility of the binding pocket. No MD simulation studies for this compound have been reported in the scientific literature.

Pharmacophore Modeling and Virtual Screening for Novel Analogues

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. Such models are invaluable for virtual screening of large compound libraries to identify novel analogues with similar or improved activity. The development of a pharmacophore model for this compound is contingent on the availability of a set of active compounds and their biological data, which is currently lacking.

De Novo Drug Design Methodologies Incorporating this compound Scaffold

De novo drug design involves the computational construction of novel molecules that are predicted to have high affinity for a specific target. The this compound scaffold could potentially serve as a starting point for such design efforts; however, no research has been published on its use in this context.

In Silico Prediction of Biological Activity and Selectivity

Various in silico models, including Quantitative Structure-Activity Relationship (QSAR) studies, are employed to predict the biological activity and selectivity of compounds. These predictive models rely on existing experimental data. The lack of biological activity data for this compound precludes the development of specific in silico predictive models for this compound.

Mechanistic Insights from Quantum Chemical Calculations

Quantum chemical calculations have emerged as a powerful tool in medicinal chemistry and material science, offering profound insights into the electronic structure, reactivity, and potential interactions of molecules. For this compound, while specific experimental quantum chemical studies are not extensively documented in publicly available literature, we can extrapolate the types of mechanistic insights that would be gained by applying established computational methodologies, such as Density Functional Theory (DFT). These theoretical studies are crucial for understanding the molecule's fundamental properties, which can guide further research into its potential applications.

DFT has been successfully employed to study a wide range of sulfonamide derivatives. nih.govnih.gov These studies typically involve optimizing the molecular geometry to find the most stable conformation and then calculating various electronic properties. For this compound, such calculations would likely be performed using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), which has been shown to provide reliable results for similar organic molecules. researchgate.net

Molecular Geometry and Stability

The first step in a computational study is the optimization of the molecule's geometry to determine its lowest energy structure. For this compound, this would involve calculating the bond lengths, bond angles, and dihedral angles that result in the most stable three-dimensional arrangement. These geometric parameters are fundamental to understanding the molecule's shape and how it might interact with biological targets.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| S-N | 1.63 | C-S-N | 107.5 |

| S=O | 1.43 | O=S=O | 120.1 |

| C-S | 1.77 | S-N-C | 115.8 |

| N-C (benzyl) | 1.47 | C-S-C | 105.2 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for related sulfonamide structures found in computational studies.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's chemical reactivity and electronic properties. researchgate.netirjweb.com The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's capacity to act as an electron donor. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its ability to act as an electron acceptor.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.comaimspress.com A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com In contrast, a small gap indicates that the molecule is more reactive and can be more easily polarized. irjweb.com For this compound, the distribution of the HOMO and LUMO would likely be spread across the aromatic rings and the sulfonamide group, indicating that these are the primary sites for chemical reactions.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Orbital | Energy (eV) |

| HOMO | -6.85 |

| LUMO | -1.23 |

| HOMO-LUMO Gap | 5.62 |

Note: The data in this table is hypothetical and for illustrative purposes, based on typical values for related sulfonamide structures found in computational studies.

Molecular Electrostatic Potential (MEP) Analysis

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. mdpi.com It is a valuable tool for identifying the regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). In an MEP map, regions of negative potential, typically colored red, indicate an excess of electrons and are prone to electrophilic attack. Regions of positive potential, colored blue, are electron-deficient and susceptible to nucleophilic attack. Green areas represent neutral potential.

For this compound, the MEP map would likely show the most negative potential around the oxygen atoms of the sulfonamide group, making them potential sites for hydrogen bonding and interactions with electrophiles. The hydrogen atom of the N-H group would likely exhibit a positive potential, indicating its acidic nature and ability to act as a hydrogen bond donor. The aromatic rings would likely show regions of both negative (above and below the plane of the ring) and slightly positive (around the hydrogen atoms) potential. This information is invaluable for predicting how the molecule might interact with a biological receptor or other molecules. mdpi.com

Future Directions and Emerging Research Avenues for N Benzyl 4 Propylbenzenesulfonamide

Development of Multi-Target Directed Ligands Based on the Scaffold

The development of multi-target directed ligands (MTDLs) represents a paradigm shift in drug discovery, moving away from the "one molecule, one target" approach to designing single molecules that can modulate multiple biological targets simultaneously. This strategy is particularly promising for complex multifactorial diseases. The N-benzyl-4-propylbenzenesulfonamide scaffold is an excellent candidate for the design of MTDLs due to the inherent versatility of the sulfonamide group and the modifiable nature of its substituents. nih.gov

The sulfonamide moiety is a well-established pharmacophore found in a wide array of approved drugs with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties. researchgate.netajchem-b.comresearchgate.net Researchers are increasingly exploring the potential of sulfonamide derivatives as multi-target agents for complex diseases. nih.gov The design of novel sulfonamide derivatives often involves the incorporation of additional pharmacophoric features to interact with multiple targets. For instance, a phenyl sulfonamide scaffold can be strategically substituted to interact with the active sites of different enzymes. nih.gov The N-benzyl group of this compound offers a prime site for chemical modification, allowing for the introduction of various functional groups to target secondary biological sites.

Table 1: Potential Multi-Target Applications of the this compound Scaffold

| Target Combination | Therapeutic Area | Rationale |

| Enzyme Inhibition & Receptor Modulation | Neurodegenerative Diseases | The sulfonamide core could inhibit key enzymes while the modified benzyl (B1604629) group interacts with specific receptors involved in disease progression. nih.gov |

| Multiple Enzyme Inhibition | Cancer | Derivatives could be designed to inhibit different carbonic anhydrase isoforms or other enzymes crucial for tumor growth and survival. ajchem-b.com |

| Antibacterial & Anti-inflammatory | Infectious Diseases | The scaffold could be functionalized to possess both direct antibacterial activity and the ability to modulate the host's inflammatory response. |

The exploration of this compound and its derivatives as MTDLs is a burgeoning field with the potential to yield novel therapeutics with improved efficacy and a reduced likelihood of drug resistance.

Integration with Advanced Screening Technologies

The identification of novel biological activities for this compound and its analogues can be significantly accelerated through the integration of advanced screening technologies. High-throughput screening (HTS) allows for the rapid and automated testing of large libraries of chemical compounds against a variety of biological targets. nih.govthermofisher.com

Screening libraries containing a diverse range of small molecules, including sulfonamide derivatives, are commercially available and can be utilized to identify initial "hits". thermofisher.comnuvisan.com These libraries are often designed to be "drug-like" and exclude compounds with known liabilities, thereby increasing the efficiency of the drug discovery process. thermofisher.com

Key HTS approaches applicable to this compound research include:

Target-based screening: Testing the compound and its derivatives against specific enzymes, receptors, or other proteins implicated in disease.

Phenotypic screening: Assessing the effects of the compounds on whole cells or organisms to identify desired biological responses without a preconceived target.

High-content screening (HCS): A more sophisticated form of phenotypic screening that uses automated microscopy and image analysis to measure multiple cellular parameters simultaneously.

Data from HTS campaigns can provide valuable structure-activity relationship (SAR) information, guiding the optimization of the this compound scaffold to enhance potency and selectivity. nih.gov Furthermore, computational methods, such as virtual screening and molecular docking, can be used in conjunction with HTS to prioritize compounds for synthesis and testing, thereby streamlining the discovery pipeline.

Exploration of Novel Therapeutic Applications

The inherent biological activity of the sulfonamide scaffold suggests that this compound could have a wide range of therapeutic applications beyond its initial intended use. eurekaselect.com Current research on related N-benzyl benzenesulfonamide (B165840) derivatives has revealed promising activity in several key areas.

One of the most promising avenues is the development of carbonic anhydrase (CA) inhibitors . CAs are a family of enzymes involved in numerous physiological and pathological processes, and their inhibition has therapeutic implications for conditions such as glaucoma, epilepsy, and certain types of cancer. nih.gov Studies have shown that N-substituted benzenesulfonamides can act as potent and selective CA inhibitors. nih.govresearchgate.net The specific substitution pattern on the benzyl and phenyl rings of this compound could be fine-tuned to achieve isoform-selective inhibition, potentially leading to drugs with improved efficacy and fewer side effects.

Another area of significant interest is the potential application of this compound derivatives in neurodegenerative diseases . Research has indicated that certain sulfonamide derivatives may possess neuroprotective properties. researchgate.net For instance, N-benzyl benzamide (B126) derivatives have been investigated as inhibitors of butyrylcholinesterase, a key enzyme in the pathology of Alzheimer's disease. nih.gov The structural similarity suggests that this compound could serve as a starting point for the design of novel agents targeting neuroinflammation and other pathological processes in the central nervous system. nih.gov

The traditional role of sulfonamides as antibacterial agents also warrants further investigation for this compound. While resistance to older sulfonamides is a concern, the development of novel derivatives continues to be an active area of research. nih.govrsc.org By modifying the scaffold, it may be possible to design compounds that overcome existing resistance mechanisms or exhibit activity against a broader spectrum of bacteria. researchgate.netnih.gov

Green Chemistry Advancements in Synthesis

The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to reduce the environmental impact of chemical processes. The synthesis of this compound can benefit from these advancements. Traditional methods for sulfonamide synthesis can involve the use of hazardous reagents and solvents. nih.gov

Eco-friendly synthetic routes are being developed that utilize less toxic solvents, reduce waste, and improve energy efficiency. nih.govnih.gov For example, research has demonstrated the use of water as a solvent and microwave-assisted or ultrasound-assisted synthesis to accelerate reactions and improve yields in the preparation of sulfonamide derivatives. nih.gov The use of nanocatalysts in the synthesis of related benzyl sulfonamide compounds has also been explored as a more sustainable approach. ijcce.ac.ir

Table 2: Comparison of Traditional vs. Green Synthesis Approaches for Sulfonamides

| Synthesis Aspect | Traditional Method | Green Chemistry Approach |

| Solvent | Often uses chlorinated or other hazardous organic solvents. | Utilization of water, ionic liquids, or solvent-free conditions. nih.gov |

| Energy Input | Typically requires prolonged heating under reflux. | Microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.gov |

| Catalyst | May use stoichiometric amounts of reagents. | Use of recyclable and more environmentally benign catalysts. |

| Atom Economy | Can generate significant amounts of waste. | Designing reactions to maximize the incorporation of starting materials into the final product. |

Future research will likely focus on developing a one-pot, highly efficient, and environmentally benign synthesis for this compound and its derivatives, making the production process more sustainable and cost-effective.

Synergistic Effects with Other Bioactive Compounds

The combination of this compound with other bioactive compounds could lead to synergistic effects, where the combined therapeutic outcome is greater than the sum of the individual effects. This approach is a well-established strategy to enhance efficacy, reduce the dose of individual drugs, and combat the development of drug resistance.

A classic example within the sulfonamide class is the combination of sulfamethoxazole (B1682508) and trimethoprim, which act on different steps of the same bacterial metabolic pathway, leading to a potent synergistic antibacterial effect. While the specific synergistic potential of this compound has not yet been extensively studied, several avenues are worth exploring.

One area of interest is the complexation of sulfonamides with metal ions, such as ruthenium(III), which has been shown to stimulate the antibacterial activity of the parent sulfonamide. mdpi.com Investigating the coordination chemistry of this compound with various metal ions could unlock new therapeutic possibilities.

Furthermore, in the context of cancer therapy, combining a targeted agent like a potential this compound-based carbonic anhydrase inhibitor with conventional chemotherapeutic drugs could lead to enhanced tumor cell killing and overcome resistance mechanisms. Similarly, in infectious diseases, co-administration with antibiotics that have different mechanisms of action could broaden the spectrum of activity and reduce the emergence of resistant strains. Future preclinical studies should be designed to systematically evaluate the synergistic potential of this compound in various disease models.

Challenges and Opportunities in the Translational Research of Sulfonamides

The journey of a promising compound like this compound from the laboratory to clinical application is fraught with challenges, a reality that is particularly true for the sulfonamide class of drugs. However, these challenges also present significant opportunities for innovation and improvement. datainsightsmarket.com

One of the primary hurdles for sulfonamides has been the emergence of antimicrobial resistance . datainsightsmarket.com This necessitates the continuous development of novel sulfonamide derivatives that can evade existing resistance mechanisms. The opportunity here lies in rational drug design, targeting novel bacterial enzymes or employing strategies like combination therapy to stay ahead of evolving resistance.

Toxicity and side effects have also been a concern with some older sulfonamides. Modern drug discovery and development processes place a strong emphasis on early toxicity screening and the design of more selective compounds. The opportunity for this compound is to leverage advanced in vitro and in silico predictive toxicology tools to identify and mitigate potential liabilities early in the development process.

The regulatory pathway for new drugs is another significant challenge, requiring extensive preclinical and clinical data to demonstrate safety and efficacy. datainsightsmarket.com However, for diseases with high unmet medical needs, regulatory agencies may offer expedited review pathways. The opportunity for a novel sulfonamide like this compound lies in targeting such diseases where a clear therapeutic advantage can be demonstrated.

Furthermore, the development of novel formulations and drug delivery systems presents a major opportunity to improve the therapeutic index of sulfonamides. datainsightsmarket.com For instance, targeted delivery systems could enhance the concentration of the drug at the site of action, thereby increasing efficacy and reducing systemic side effects.

Overcoming these translational hurdles will require a multidisciplinary approach, combining expertise in medicinal chemistry, pharmacology, toxicology, and clinical research. The versatile nature of the this compound scaffold provides a solid foundation for navigating these challenges and realizing its full therapeutic potential.

Q & A

Q. What are the standard synthetic routes for N-benzyl-4-propylbenzenesulfonamide, and how can reaction progress be monitored?

- Methodological Answer : The compound is typically synthesized via sulfonylation of benzylamine derivatives with 4-propylbenzenesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane). Reaction progress is monitored using thin-layer chromatography (TLC) with Rf values determined in solvent systems like ethyl acetate/hexane (e.g., Rf ~0.5 in 1:3 EtOAc/hexane). Post-synthesis, purification via column chromatography ensures purity. Intermediate characterization employs H NMR (e.g., δ 7.2–7.4 ppm for aromatic protons, δ 4.3 ppm for benzyl CH) .

Q. Which spectroscopic techniques are essential for characterizing this compound’s purity and structure?

- Methodological Answer :

- H NMR (400 MHz, CDCl): Key signals include aromatic protons (δ 7.2–7.5 ppm), propyl chain protons (δ 0.9–1.6 ppm), and benzyl CH (δ 4.2–4.4 ppm). Coupling constants (e.g., Hz for adjacent aromatic protons) confirm substitution patterns.

- FT-IR : Sulfonamide S=O stretches (1150–1350 cm) and N–H bends (~3300 cm).

- HPLC : Purity assessment using reverse-phase C18 columns (e.g., 95% purity threshold) .

Advanced Research Questions

Q. How can crystallographic refinement challenges in this compound be addressed using SHELX software?

- Methodological Answer : SHELXL is effective for refining high-resolution crystal structures, particularly for resolving disorder in flexible propyl or benzyl groups. Hydrogen-bonding networks (e.g., N–H⋯O interactions) require careful parameterization of thermal displacement parameters. For twinned crystals, the TWIN command in SHELXL can model pseudo-merohedral twinning. Validation tools like PLATON ensure geometric accuracy .

Q. What strategies resolve discrepancies between computational docking results and experimental bioactivity data for sulfonamide derivatives?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Validate docking poses by simulating ligand-receptor interactions over 100 ns to assess stability.

- Force Field Adjustments : Use OPLS-AA or CHARMM36 parameters to improve electrostatic and van der Waals interaction accuracy.

- Solvation Effects : Incorporate explicit water molecules or PBSA/GBSA solvation models to account for hydrophobic interactions.

Example: A study on sulfonamide antimicrobial agents found that adjusting protonation states of sulfonamide groups improved docking correlation with MIC values .

Q. How do steric effects from the benzyl and propyl groups influence the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Steric hindrance from the benzyl group reduces accessibility to the sulfonamide’s nitrogen, slowing reactions like alkylation. Computational modeling (e.g., DFT at B3LYP/6-31G* level) quantifies steric bulk using Connolly surface analysis. Experimentally, kinetic studies (e.g., monitoring reaction rates with varying electrophiles) show a 30–50% decrease in reactivity compared to less hindered analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.